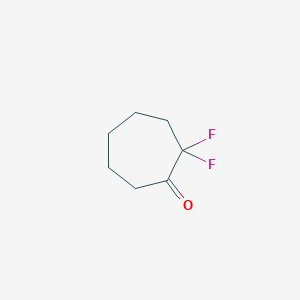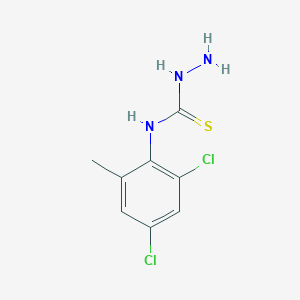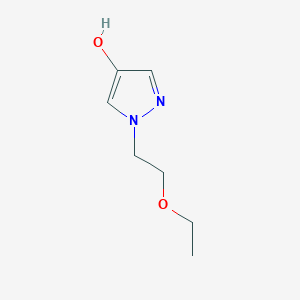
1-(2-ethoxyethyl)-1H-pyrazol-4-ol
Vue d'ensemble
Description
1-(2-Ethoxyethyl)-1H-pyrazol-4-ol (EEHP) is an organic compound belonging to the pyrazole class of heterocyclic compounds. It is a colorless to pale yellow liquid with a low melting point and a boiling point of approximately 150°C. EEHP has a wide range of applications in the fields of science and technology, including synthesis, drug development, and biochemistry.
Applications De Recherche Scientifique
1-(2-ethoxyethyl)-1H-pyrazol-4-ol is used in a wide range of scientific research applications, including drug development, biochemistry, and organic synthesis. It is used as a reagent in the synthesis of a variety of compounds, including heterocyclic compounds, pharmaceuticals, and agrochemicals. 1-(2-ethoxyethyl)-1H-pyrazol-4-ol is also used as a catalyst in the synthesis of organic compounds, such as amines and carboxylic acids. In addition, 1-(2-ethoxyethyl)-1H-pyrazol-4-ol is used as a reagent in the synthesis of polymers, such as polyurethanes.
Mécanisme D'action
Target of Action
It shares a similar structure with bilastine , a second-generation antihistamine . Bilastine selectively inhibits the histamine H1 receptor , preventing allergic reactions . Therefore, it’s plausible that 1-(2-ethoxyethyl)-1H-pyrazol-4-ol might have a similar target.
Mode of Action
If we consider its structural similarity to bilastine , it may also act as a histamine H1 receptor antagonist . This means it could potentially bind to these receptors, blocking the action of histamine, a compound involved in local immune responses and regulating physiological function in the gut, acting as a neurotransmitter for the brain, spinal cord, and uterus.
Pharmacokinetics
Bilastine, a structurally similar compound, has a bioavailability of 61%, with 84-90% binding to plasma proteins . It is not significantly metabolized and has an elimination half-life of 14.5 hours . The compound is excreted 95% in urine and feces . These properties might give us a hint about the ADME properties of 1-(2-ethoxyethyl)-1H-pyrazol-4-ol.
Result of Action
If it acts similarly to bilastine, it could potentially alleviate symptoms of allergic reactions by blocking histamine h1 receptors .
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-ethoxyethyl)-1H-pyrazol-4-ol has a number of advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is easy to obtain and store. In addition, it is a highly reactive compound, and it can be used to synthesize a wide range of compounds. The main limitation of 1-(2-ethoxyethyl)-1H-pyrazol-4-ol is its low solubility in water, which can limit its use in certain experiments.
Orientations Futures
The potential applications of 1-(2-ethoxyethyl)-1H-pyrazol-4-ol are vast, and there are many potential areas for future research. These include the development of new synthesis methods for 1-(2-ethoxyethyl)-1H-pyrazol-4-ol, the exploration of its potential use in drug development, and the investigation of its effects on biochemical and physiological processes. Additionally, 1-(2-ethoxyethyl)-1H-pyrazol-4-ol could be used to synthesize new materials, such as polymers, and to develop new catalysts for organic synthesis. Finally, further research into the mechanism of action of 1-(2-ethoxyethyl)-1H-pyrazol-4-ol could lead to the development of new inhibitors for use in the synthesis of various compounds.
Propriétés
IUPAC Name |
1-(2-ethoxyethyl)pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-2-11-4-3-9-6-7(10)5-8-9/h5-6,10H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRFZPKCRMNNMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=C(C=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethoxyethyl)-1H-pyrazol-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






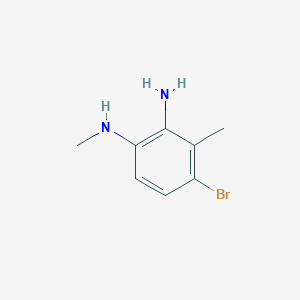
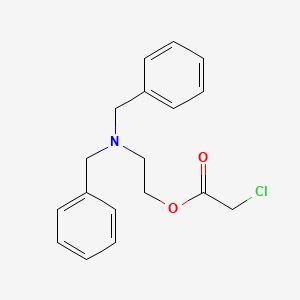
![3-[(4-Chlorophenyl)methyl]oxolan-3-amine hydrochloride](/img/structure/B1458830.png)
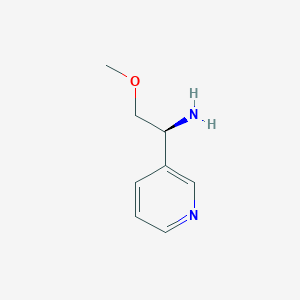
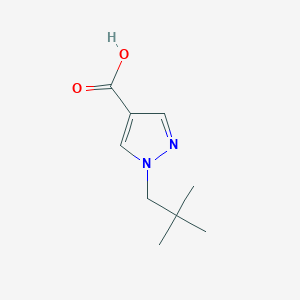
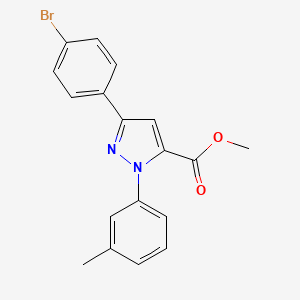
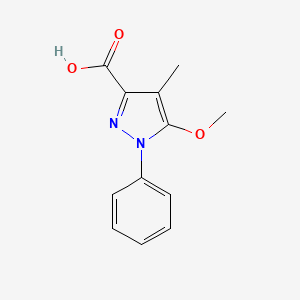
![6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1458838.png)

